Losartan metabolite M5

Description

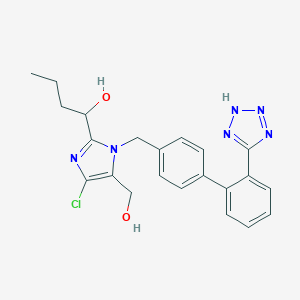

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN6O2/c1-2-5-19(31)22-24-20(23)18(13-30)29(22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)21-25-27-28-26-21/h3-4,6-11,19,30-31H,2,5,12-13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRMJQDIUBITKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432723 | |

| Record name | AGN-PC-0MVJSK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141675-59-4 | |

| Record name | 1-(4-Chloro-5-(hydroxymethyl)-1-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)imidazol-2-yl)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141675594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0MVJSK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLORO-5-(HYDROXYMETHYL)-1-((4-(2-(2H-TETRAZOL-5-YL)PHENYL)PHENYL)METHYL)IMIDAZOL-2-YL)BUTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJZ8FR7W5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Identification and Formation Pathways of Losartan Metabolite M5

Microbial Biotransformation Routes and Novel Metabolite Discovery

The capacity of microorganisms to modify chemical structures has led to the discovery of novel metabolites of existing drugs. Fungal transformation, in particular, has been a key pathway in identifying new derivatives of Losartan (B1675146), including the M5 metabolite.

The thermophilic fungus Rhizomucor pusillus has been identified as capable of metabolizing the antihypertensive drug Losartan. aarf.asia In a notable study, the biotransformation potential of Rhizomucor pusillus NRRL 28626 was investigated using Losartan as the substrate. aarf.asiaijpbs.com This process yielded a total of five metabolites, designated M1 through M5. researchgate.net The transformation involves a variety of chemical reactions, including oxidation, hydroxylation, acylation, dechlorination, dealkylation, and glucuronidation. researchgate.net This demonstrates the metabolic versatility of Rhizomucor pusillus in modifying complex pharmaceutical compounds. umich.edu

Table 1: Fungal Biotransformation of Losartan

| Feature | Description |

|---|---|

| Microorganism | Rhizomucor pusillus NRRL 28626 |

| Substrate | Losartan |

| Process | Microbial Biotransformation |

| Identified Metabolites | M1, M2, M3, M4, M5 |

| Transformation Reactions | Oxidation, Hydroxylation, Acylation, Dechlorination, Dealkylation, Glucuronidation researchgate.net |

Following the biotransformation of Losartan by Rhizomucor pusillus, the resulting metabolites were structurally analyzed. Among these, M5 was identified as a novel compound not previously characterized from mammalian metabolism. researchgate.netresearchgate.net In silico studies of these novel metabolites revealed that both M3 and M5 exhibited strong binding interactions with human peroxisome proliferator-activated receptor-gamma (PPAR-γ) and human angiotensin II receptor, type 1 (AT1R). researchgate.net The interaction of M5 with these receptors was found to be significant, suggesting a potential for biological activity that warrants further investigation. researchgate.net

Mammalian Metabolic Pathways and Minor Metabolite Characterization

In humans, Losartan undergoes extensive metabolism, primarily in the liver, leading to the formation of an active carboxylic acid metabolite, E-3174 (also known as M6), and several other minor metabolites. pharmgkb.orgnih.govwikipedia.org

In vitro studies utilizing fresh human liver slices have demonstrated that the metabolism of Losartan produces multiple metabolites. pharmgkb.org While the primary metabolic pathway involves the oxidation of Losartan to its more potent active metabolite, E-3174, by cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), other minor metabolites are also formed. pharmgkb.orgnih.govnih.govnih.gov Among these is a compound identified as M5, confirming its generation within human hepatic systems. pharmgkb.org

Within the context of mammalian metabolism, Losartan metabolite M5 is classified as a minor metabolite. pharmgkb.org Its formation occurs at significantly lower levels compared to the principal active metabolite, E-3174. pharmgkb.org Furthermore, studies have shown that these minor metabolites, including M5, exhibit considerably less pharmacological activity than the parent compound, Losartan. pharmgkb.org

Table 2: Comparative Overview of this compound

| Attribute | Fungal Biotransformation (R. pusillus) | Mammalian Metabolism (Human Liver) |

|---|---|---|

| Formation | Identified as a product of microbial transformation researchgate.net | Identified as a product of hepatic metabolism pharmgkb.org |

| Status | Considered a novel metabolite researchgate.net | Characterized as a minor metabolite pharmgkb.org |

| Relative Abundance | One of five identified fungal metabolites | Formed in small quantities relative to the primary active metabolite (E-3174) |

| Reported Activity | Showed strong in silico binding to AT1R and PPAR-γ receptors researchgate.net | Exhibits much less activity than the parent compound pharmgkb.org |

Environmental Occurrence and Detection of this compound

The widespread use of pharmaceuticals like Losartan has led to their and their metabolites' presence in the environment, particularly in aquatic systems. nih.gov Recent environmental monitoring has utilized advanced techniques like suspect screening to identify these contaminants of emerging concern in wastewater. acs.org

Studies have successfully identified Losartan metabolites in wastewater influent. acs.org Specifically, this compound has been detected in wastewater effluent. acs.orgresearchgate.net In one analysis of samples from Altenrhein, Switzerland, metabolite M5 was found at the highest concentrations among the detected Losartan metabolites, reaching levels over 1000 ng/L. acs.orgresearchgate.net This finding highlights its persistence and potential for accumulation in aquatic environments.

Presence of this compound in Aquatic Environments

As a human metabolite of a widely prescribed pharmaceutical, this compound has been identified as a contaminant of emerging concern in aquatic environments. acs.orgresearchgate.net Its presence is a direct consequence of the excretion of losartan and its byproducts into domestic sewage, which then enters wastewater treatment plants (WWTPs). Conventional WWTPs are often not equipped to fully remove such pharmaceutical compounds, leading to their release into rivers and other water bodies. arviatechnology.com

Research has confirmed the detection of this compound in wastewater. One study specifically identified M5 in wastewater effluent, with concentrations in samples from Altenrhein, Switzerland, reaching over 1000 ng/L. researchgate.net More recent investigations have also confirmed the presence of M5 in the influent of three Swiss wastewater treatment plants, further establishing its occurrence in the aquatic environment at the initial stages of wastewater treatment. acs.org

Below is a data table summarizing research findings on the detection of this compound.

| Location/Study | Sample Type | Concentration | Reference |

| Altenrhein, Switzerland | Wastewater Effluent | > 1000 ng/L | researchgate.net |

| Three Swiss WWTPs | Wastewater Influent | Detected | acs.org |

Implications for Environmental Pharmaceutical Research and Persistence Studies

The detection of this compound in aquatic systems has significant implications for environmental research and highlights the need for comprehensive persistence studies. Pharmaceuticals and their metabolites are now recognized as a critical class of environmental contaminants. researchgate.net A significant issue is that more than 50% of the most consumed pharmaceuticals are excreted from the body in greater quantities as metabolites than as their original parent compounds. acs.orgresearchgate.net This fact underscores the importance of monitoring not just the parent drugs but also their metabolic byproducts, like M5, to accurately assess the total environmental burden of pharmaceutical pollution.

The environmental fate and persistence of metabolites can differ from the parent compound. While the parent drug losartan is known to be susceptible to photolysis (degradation by light), there is a lack of data on the degradation pathways and persistence of its metabolites. fass.se This knowledge gap has led to losartan being classified as "potentially persistent," as the behavior of its metabolites in the environment is not fully understood. fass.se The presence of metabolites could pose a risk, as some transformation products of pharmaceuticals have been shown to be more toxic to aquatic organisms than the original drug. nih.gov Therefore, the occurrence of M5 in wastewater necessitates further research into its ecotoxicity, persistence, and potential for bioaccumulation to fully comprehend the environmental risks associated with the widespread use of losartan. nih.govnih.gov

Receptor Interaction and Biological Activity Profiling of Losartan Metabolite M5

Computational Modeling and In Silico Binding Studies

Angiotensin II Type 1 Receptor (AT1R) Docking and Binding Energetics

In silico molecular docking studies have been employed to investigate the interaction between losartan (B1675146) metabolite M5 and the Angiotensin II Type 1 Receptor (AT1R). researchgate.netresearchgate.net These computational models predict the binding affinity and orientation of a ligand within the active site of a receptor.

In one such study, the binding energy of M5 with AT1R was determined to be -8.7 kcal/mol. researchgate.netresearchgate.net This negative value suggests a favorable and strong interaction between the metabolite and the receptor. researchgate.net The docking analysis also revealed that M5 forms three hydrogen bonds with the receptor, interacting with the amino acid residues Arg-23 and Pro-19. researchgate.net A root-mean-square deviation (RMSD) value of 0.000 was reported, indicating a statistically significant and stable binding conformation. researchgate.netresearchgate.net

Table 1: AT1R Binding Energetics of Losartan Metabolite M5

| Ligand | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Amino Acid Residues |

|---|---|---|---|

| This compound | -8.7 | 3 | Arg-23, Pro-19 |

| Losartan (Reference) | -8.6 | Not specified | Arg-167 |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Docking and Binding Affinity

Computational docking simulations have also explored the interaction of this compound with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor. researchgate.netresearchgate.net These studies are crucial in understanding the potential pleiotropic effects of losartan metabolites beyond AT1R blockade.

The binding energy for the interaction between M5 and PPARγ was calculated to be -8.9 kcal/mol. researchgate.net This indicates a strong and favorable binding, suggesting that M5 may act as a ligand for this receptor. researchgate.netresearchgate.net The docking simulation showed a best-fit RMSD value of 0.000, signifying a statistically significant interaction. researchgate.net

Table 2: PPARγ Binding Energetics of this compound

| Ligand | Binding Energy (kcal/mol) |

|---|---|

| This compound | -8.9 |

| Fenofibric Acid (Reference) | -8.3 |

Comparative Analysis of Receptor Interactions (this compound vs. Parent Compound and Reference Ligands)

When comparing the binding energetics, this compound demonstrates a slightly stronger predicted interaction with both AT1R and PPARγ than its parent compound, losartan, and the reference ligand for PPARγ, fenofibric acid, respectively. researchgate.netresearchgate.net For the AT1R, M5's binding energy of -8.7 kcal/mol is marginally more favorable than losartan's -8.6 kcal/mol. researchgate.netresearchgate.net Similarly, for the PPARγ receptor, M5's binding energy of -8.9 kcal/mol is stronger than that of the reference drug, fenofibric acid (-8.3 kcal/mol). researchgate.net

These in silico findings suggest that the metabolic transformation of losartan to M5 may enhance its affinity for both the primary AT1R target and the secondary PPARγ receptor. researchgate.netresearchgate.net The strong binding to both receptors has led to the hypothesis that M5 could potentially be developed to address both hypertension and insulin (B600854) resistance. researchgate.netresearchgate.net However, these computational predictions require confirmation through further in vitro and in vivo studies. researchgate.netresearchgate.net

Functional Assessment in Preclinical Models and Activity Spectrum

Reported Activity Profile of Fungal this compound

In a study involving the biotransformation of losartan by the thermophilic fungus Rhizomucor pusillus, five metabolites were produced, including M5. researchgate.net Subsequent in silico analysis of these fungal-derived metabolites indicated that M5 exhibited strong interaction with both the AT1R and PPARγ receptors. researchgate.net This suggests that the M5 metabolite produced through fungal biotransformation has a potential dual activity profile, warranting further investigation into its biological effects. researchgate.netresearchgate.net

Discrepancies in Activity Classification of Mammalian this compound

While fungal biotransformation studies point to a potentially active M5 metabolite, studies on mammalian metabolism present a different picture. In vitro studies using fresh human liver slices have identified M5 as one of several minor metabolites of losartan. pharmgkb.org These studies have characterized M5, along with other minor metabolites (M1, M2, M4, M7), as having significantly less pharmacological activity compared to the parent compound, losartan, and its main active metabolite, EXP3174. pharmgkb.org This discrepancy between the predicted activity of the fungal metabolite and the observed activity of the mammalian metabolite highlights potential differences in the metabolic pathways or the specific stereochemistry of the resulting compounds, which can significantly impact biological activity. mdpi-res.com

Limited Evidence Suggests Dual Receptor Modulation Potential of this compound

Emerging computational research indicates that the losartan metabolite, designated as M5, may possess the ability to interact with two distinct and significant biological targets: the angiotensin II type 1 (AT1) receptor and the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This theoretical dual-modulatory profile suggests a potential for complex pharmacological activity, although experimental validation remains limited.

In-depth analysis of losartan's metabolic fate reveals the formation of several byproducts. Among these, the metabolite M5 has been the subject of in silico investigations to determine its receptor binding capabilities. researchgate.net These computational models predict a strong interaction between M5 and both the AT1 receptor and the PPAR-γ receptor. researchgate.net The AT1 receptor is a well-established mediator of the vasoconstrictive and blood pressure-elevating effects of angiotensin II. fda.gov Conversely, PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. researchgate.net

Further context from broader studies on losartan metabolism indicates that while the primary active metabolite, EXP3174 (also known as E-3174 or M6), is a potent AT1 receptor antagonist, other minor metabolites, including M5, are generally considered to have significantly less pharmacological activity than the parent compound. pharmgkb.org This contrasts with the predictions of the in silico research and highlights the necessity for direct experimental assessment of M5's biological actions.

At present, the available scientific literature lacks specific experimental data, such as binding affinities (K_i or IC_50_ values) or functional assay results, to definitively characterize the interaction of this compound with either the AT1 or PPAR-γ receptors. The theoretical potential for dual receptor modulation by M5, as suggested by computational modeling, is an intriguing area for future research, but it is not yet substantiated by empirical evidence.

Proposed Mechanistic Insights and Signaling Pathway Modulation by Losartan Metabolite M5

Theoretical Frameworks of AT1R Modulation by Losartan (B1675146) Metabolite M5

The primary mechanism of Losartan and its main active metabolite, EXP3174, is the blockade of the angiotensin II type 1 (AT1) receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. fda.govpatsnap.com In silico molecular docking studies have been conducted to predict whether the M5 metabolite retains this critical function. These computational analyses suggest that M5 may indeed interact with the human AT1 receptor.

Table 1: In Silico Binding Affinities of Losartan Metabolites with AT1 Receptor

| Compound | Binding Energy (kcal/mol) with AT1R (PDB ID: 4ZUD) |

| Losartan (Standard) | -8.6 |

| Metabolite M5 | -8.7 |

| Metabolite M3 | -9.6 |

| Data sourced from an in silico molecular docking study. The negative binding energy values indicate the predicted strength of the interaction; a more negative value suggests a stronger binding affinity. researchgate.net |

Postulated Mechanisms of PPARγ Activation by Losartan Metabolite M5

Beyond its role in the renin-angiotensin system, a subgroup of AT1 receptor blockers has been identified as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of insulin (B600854) sensitivity and lipid metabolism. nih.gov Theoretical studies have explored the possibility that Losartan metabolites, including M5, may also possess this activity.

The same in silico investigation that assessed AT1R binding also modeled the interaction of M5 with the PPARγ receptor (PDB ID: 2PRG). researchgate.net The results predicted a strong interaction between M5 and PPARγ, with a calculated binding energy of -8.9 kcal/mol. researchgate.net This interaction was stronger than that of the standard PPARγ ligand, fenofibric acid, which had a binding energy of -8.3 kcal/mol in the same computational model. researchgate.net These findings lead to the postulation that M5 may function as a PPARγ agonist. researchgate.netresearchgate.net Such activation could potentially mediate beneficial metabolic effects, suggesting a dual-action capability for this metabolite to address both hypertension and insulin resistance. researchgate.netresearchgate.net

Table 2: In Silico Binding Affinities of Losartan Metabolites with PPARγ Receptor

| Compound | Binding Energy (kcal/mol) with PPARγ (PDB ID: 2PRG) |

| Fenofibric Acid (Standard) | -8.3 |

| Metabolite M5 | -8.9 |

| Metabolite M3 | -10.3 |

| Data sourced from an in silico molecular docking study. The negative binding energy values indicate the predicted strength of the interaction; a more negative value suggests a stronger binding affinity. researchgate.net |

Hypothesized Influence on Renin-Angiotensin System Homeostasis beyond AT1R Blockade

The renin-angiotensin system (RAS) is regulated by a negative feedback mechanism where angiotensin II, by binding to AT1 receptors, inhibits the secretion of renin from the kidneys. hpra.ie Blockade of the AT1 receptor disrupts this feedback loop. hpra.ie This interruption leads to a compensatory increase in plasma renin activity and, consequently, a rise in plasma angiotensin II concentrations. hpra.iehres.ca Despite the increased levels of angiotensin II, the antihypertensive effect is maintained because its primary receptor (AT1) remains effectively blocked. hpra.ie

Based on the theoretical framework that M5 functions as an AT1R antagonist researchgate.net, it is hypothesized that this metabolite could contribute to the modulation of RAS homeostasis. By blocking the AT1 receptor, M5 would theoretically prevent angiotensin II from inhibiting renin release. This would result in the characteristic rise in plasma renin activity and angiotensin II levels observed with Losartan administration. hpra.ie While this is a well-understood consequence of AT1R blockade in general, the specific contribution of the M5 metabolite to this effect depends on its in vivo concentration and potency, which requires further experimental validation beyond computational models.

Theoretical Interplay with Metabolic Signaling Pathways via PPARγ Activation

The postulated activation of PPARγ by the M5 metabolite suggests a theoretical link to the modulation of various metabolic signaling pathways. researchgate.netresearchgate.net PPARγ is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. nih.govembopress.org Its activation leads to a network of gene expression changes that collectively improve metabolic health. nih.govahajournals.org

Should M5 act as a PPARγ agonist in vivo, it could theoretically trigger several beneficial metabolic effects:

Enhanced Insulin Sensitivity: PPARγ activation in adipose tissue upregulates genes involved in glucose uptake and modifies the secretion of adipokines, such as increasing adiponectin, which improves whole-body insulin sensitivity. nih.govahajournals.org

Lipid Partitioning: Activation of PPARγ promotes the uptake and storage of fatty acids in subcutaneous adipose tissue. jci.org This "lipid steal" mechanism is hypothesized to partition lipids away from other tissues like muscle and liver, thereby preventing lipotoxicity and improving insulin signaling in those organs. jci.org

Adipocyte Differentiation and Function: PPARγ is essential for the differentiation of preadipocytes into mature, functional adipocytes that can safely store lipids. embopress.orgmdpi.com It also modulates the endocrine function of these cells, influencing the release of factors that communicate with other metabolic organs. nih.govahajournals.org

Therefore, the theoretical interplay of M5 with metabolic signaling is entirely dependent on its hypothesized PPARγ agonism. This action could provide a mechanism for the metabolic benefits observed with Losartan therapy that are independent of blood pressure reduction. nih.gov

Table 3: Potential Downstream Metabolic Effects of PPARγ Activation

| Metabolic Process | Consequence of PPARγ Activation |

| Glucose Homeostasis | Upregulates genes for glucose uptake, potentially improving insulin sensitivity. nih.gov |

| Lipid Metabolism | Promotes fatty acid uptake and storage in adipocytes, partitioning lipids away from other organs. jci.org |

| Adipose Tissue Function | Induces adipocyte differentiation and modulates secretion of adipokines (e.g., adiponectin). ahajournals.orgmdpi.com |

| Inflammation | Can reduce inflammatory cytokine production by macrophages. embopress.org |

Analytical Methodologies for Losartan Metabolite M5 Research

Advanced Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the separation and identification of Losartan (B1675146) metabolite M5 from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalently used techniques due to their high resolution and efficiency.

Reversed-phase HPLC (RP-HPLC) is a common approach for the analysis of losartan and M5. bulletin.am These methods typically employ a C18 stationary phase, which effectively separates the more polar M5 from the parent drug, losartan. ajrconline.orgnih.gov For instance, one method successfully separated M5 on a thermo ß-basic C18 column (100×4.6 mm, 5 µm) using a gradient mobile phase of 20mM monobasic potassium phosphate (B84403), 0.2% triethylamine (B128534) (TEA), acetonitrile (B52724), and iso-propyl alcohol. ajrconline.org The total run time for this separation was under 12 minutes, with UV detection at 228 nm. ajrconline.org Another RP-HPLC method utilized a Hypersil ODS C18 column (4.6×250 mm, 5 μm) with an isocratic mobile phase for separation. nih.gov

UPLC systems, which use smaller particle size columns (e.g., 1.7-μm), offer advantages such as enhanced separation, higher sensitivity, and significantly shorter analysis times. d-nb.info A rapid RP-UPLC method using a Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7-μm) has been developed for losartan, demonstrating the potential for high-throughput analysis applicable to its metabolites. d-nb.info The selection of the mobile phase is crucial; a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (commonly acetonitrile) is frequently used. nih.govd-nb.info For example, a mobile phase consisting of acetonitrile, water, and glacial acetic acid (60:40:1 v/v/v) adjusted to pH 3.4 has been used effectively. nih.gov

Other chromatographic techniques mentioned in the literature for the analysis of losartan and related compounds include thin-layer chromatography (TLC), capillary electrophoresis, and supercritical fluid chromatography. bulletin.amscielo.brijpsjournal.com

Table 1: Examples of Chromatographic Conditions for Losartan Metabolite M5 Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC-UV | Thermo ß-basic C18 (100×4.6 mm, 5 µm) | Gradient: 20mM monobasic potassium phosphate, 0.2% TEA, acetonitrile, iso-propyl alcohol | UV at 228 nm | ajrconline.org |

| HPLC-PDA | Reverse-phase C18 | Isocratic: Acetonitrile, water, glacial acetic acid (60:40:1 v/v/v) at pH 3.4 | PDA at 247 nm | nih.gov |

| LC-MS/MS | Reverse phase C18 | Gradient mobile phase | MS/MS | nih.gov |

| LC-MS/MS | Waters XTerra® RP18 (250 mm × 4.6 mm, 5 μm) | 40% acetonitrile and 60% aqueous ammonium (B1175870) acetate (B1210297) (10mM) | MS/MS | nih.gov |

Mass Spectrometric Approaches for Structural Confirmation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive structural confirmation and sensitive quantification of this compound. ijpsjournal.comnih.gov This technique offers high selectivity and sensitivity, which is essential for detecting the low concentrations of metabolites typically found in biological and environmental samples. ijpsjournal.comnih.gov

Tandem mass spectrometry (MS/MS) is employed to enhance specificity. In this setup, the precursor ion corresponding to M5 is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a highly specific signature for the analyte. nih.gov For M5 (losartan carboxylic acid), a common mass transition monitored in positive ionization mode is from a precursor ion (m/z) of 437.1 to a product ion of 235.2. nih.gov In negative ionization mode, the transition from m/z 435.3 to 157.0 has been used. nih.gov

Electrospray ionization (ESI) is the most common ionization source used for the analysis of losartan and its metabolites, with methods developed in both positive and negative polarity. nih.govnih.gov High-resolution mass spectrometry (HRMS) combined with techniques like Time-of-Flight (TOF) analysis can provide accurate mass data, which further aids in the structural elucidation of unknown metabolites and transformation products. researchgate.net This approach has been instrumental in identifying various pharmaceutical metabolites in complex samples. researchgate.netacs.org

Table 2: Mass Spectrometric Parameters for this compound (EXP3174) Detection

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Method | Reference |

|---|---|---|---|---|

| Positive ESI | 437.1 | 235.2 | LC-MS/MS | nih.gov |

| Negative ESI | 435.3 | 157.0 | LC-MS/MS | nih.gov |

| Positive ESI | Not Specified | Not Specified | LC-MS/MS | nih.gov |

Bioanalytical Method Development for this compound in Biological Matrices

The development of robust bioanalytical methods is crucial for pharmacokinetic studies, requiring the accurate measurement of M5 in complex biological matrices such as human plasma, urine, and dried blood spots. nih.govnih.govresearchgate.netnih.gov These methods must be validated to ensure specificity, accuracy, precision, and a low limit of quantification (LLOQ). nih.govthaiscience.info

Sample preparation is a critical first step to remove interfering endogenous components. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.govthaiscience.info One LLE method employed a mixture of ethyl acetate and hexane (B92381) for extraction from plasma. thaiscience.info An SPE method utilized Oasis HLB cartridges, where the analytes were eluted with 0.5% ammonia (B1221849) in methanol (B129727). nih.gov For dried blood spots, a simple extraction with 50% aqueous methanol has proven effective. nih.gov

Validated LC-MS/MS methods have demonstrated excellent sensitivity and wide linear dynamic ranges for M5 in human plasma. For example, one method showed a linear range of 1.85-370 ng/mL with a run time of just 3.5 minutes per sample. nih.gov Another highly sensitive method achieved a wider linearity range of 0.5-2,500 ng/mL from only 0.1 mL of plasma. thaiscience.info Validation of these methods includes assessing intra- and inter-day precision and accuracy, recovery, and matrix effects to ensure reliable and reproducible results. nih.govnih.govthaiscience.info For instance, a method for dried blood spots reported precision below 5.96% and accuracy between -2.8% and 1.5%, with mean recoveries from 89% to 97%. nih.gov

Table 3: Bioanalytical Method Performance for this compound (EXP3174)

| Biological Matrix | Analytical Technique | Linear Range (ng/mL) | LLOQ (ng/mL) | Extraction Method | Reference |

|---|---|---|---|---|---|

| Human Plasma | LC-MS/MS | 1.85 - 370 | 1.85 | Simple pretreatment | nih.gov |

| Human Plasma | LC-MS/MS | 0.5 - 2,500 | 0.5 | Liquid-Liquid Extraction (LLE) | thaiscience.info |

| Rat Dried Blood Spots | LC-MS/MS | 5 - 1000 | 5.0 | Methanol extraction | nih.gov |

| Human Plasma | LC-MS/MS | Not Specified | Not Specified | Solid-Phase Extraction (SPE) | nih.gov |

| Rabbit Plasma | HPLC-PDA | Good linearity (r > 0.995) | Not Specified | Liquid-Liquid Extraction (LLE) | nih.gov |

Environmental Monitoring Techniques for this compound Detection and Quantification

Pharmaceuticals and their metabolites are considered contaminants of emerging concern in the aquatic environment. researchgate.net As many drugs are excreted as metabolites, monitoring for compounds like M5 in environmental samples, particularly wastewater, is increasingly important. researchgate.net

Advanced analytical techniques are required to detect the typically low concentrations of these metabolites in complex environmental matrices. A wide-scope suspect screening approach using online solid-phase extraction combined with liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) has been successfully applied to identify pharmaceutical metabolites in wastewater influent. researchgate.netacs.org

Using such methods, this compound has been detected in wastewater. researchgate.netacs.org In one study of Swiss wastewater treatment plants, M5 was found at concentrations exceeding 1000 ng/L in some samples. researchgate.netacs.org The identification process in these screening studies often involves sophisticated data processing tools and comparison with data from human liver S9 incubation experiments, which can generate metabolites in vitro. researchgate.netacs.org The combination of chromatographic data, accurate mass measurements from HRMS, and fragmentation patterns from MS2 spectra supports the structural confirmation of metabolites like M5 found in environmental samples. researchgate.net

Future Research Directions and Therapeutic Potential of Losartan Metabolite M5

Comprehensive In Vitro and In Vivo Pharmacological Characterization of Losartan (B1675146) Metabolite M5

Future research is poised to comprehensively characterize the pharmacological profile of Losartan metabolite M5, a novel biotransformed product of the parent drug. Initial investigations have primarily been computational, or in silico, suggesting significant biological activity. A study utilizing a thermophilic fungus, Rhizomucor pusillus, identified M5 as one of five metabolites produced from losartan. aarf.asia This particular metabolite, formed through the decarboxylation of a carboxylic acid metabolite of losartan, has demonstrated strong interactions with key human receptors in molecular docking simulations. aarf.asiaresearchgate.net

Specifically, these in silico analyses revealed that M5 exhibits a strong binding affinity for both the human angiotensin II receptor (AT1R) and the human peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net These findings are significant as they suggest a potential pharmacological profile that warrants further empirical validation through rigorous in vitro and in vivo studies. Future laboratory-based research will be essential to confirm these computational predictions, determining the precise binding kinetics, functional activity (agonist, antagonist, or modulator), and potency of M5 at these and other potential biological targets. Such studies will clarify whether M5 contributes to the therapeutic effects or side-effect profile of its parent compound, losartan.

Exploration of Dual-Targeting Capabilities for Multifactorial Conditions

The preliminary computational data on M5's interaction with both AT1R and PPARγ receptors suggests a potential for dual-targeting capabilities, which could be beneficial for complex, multifactorial conditions that involve both cardiovascular and metabolic dysregulation. researchgate.net

Losartan, the parent compound, is a well-established angiotensin II receptor antagonist used to treat hypertension by blocking the AT1 receptor, which inhibits vasoconstriction and reduces blood pressure. biomedpharmajournal.orghmdb.ca Its primary active metabolite, EXP3174 (losartan carboxylic acid), is 10 to 40 times more potent than losartan itself in this regard. mdpi.comnih.gov The in silico finding that M5 also interacts strongly with the AT1 receptor indicates a potential role in blood pressure regulation. researchgate.net Future research must focus on quantifying this interaction. In vitro receptor binding assays and functional assays using vascular smooth muscle cells could determine if M5 acts as an antagonist, similar to losartan and EXP3174, and its relative potency. Subsequent in vivo studies in hypertensive animal models would be necessary to confirm if these molecular interactions translate into clinically relevant blood pressure-lowering effects. nih.gov

The predicted interaction of M5 with PPARγ is particularly intriguing for its potential in treating metabolic disorders. researchgate.net PPARγ is a key regulator of glucose and lipid metabolism, and its activation can improve insulin (B600854) sensitivity. nih.gov While some studies suggest that losartan treatment can reduce insulin resistance, this is not a universally observed class effect for all angiotensin receptor blockers. nih.govnih.gov One study showed that losartan, but not amlodipine, decreased fasting insulin levels and the insulin resistance index (HOMA-IR) in patients with type 2 diabetic kidney disease. nih.gov The potential for M5 to act as a PPARγ agonist, as suggested by docking studies, opens a new avenue for research. researchgate.net If confirmed, M5 could possess intrinsic insulin-sensitizing properties, making it a metabolite of interest for patients with co-existing hypertension and metabolic syndrome. Future studies should investigate M5's effects on glucose uptake in adipocytes and its influence on metabolic parameters in animal models of insulin resistance. nih.gov

Investigation of Specific Metabolic Pathways and Enzymatic Biotransformation Governing this compound Formation

The formation of losartan metabolites is a complex process governed by various enzymes. The primary active metabolite, EXP3174, is formed from losartan via a two-step oxidation process catalyzed mainly by cytochrome P450 enzymes CYP2C9 and CYP3A4. nih.govclinpgx.org

The biotransformation pathway leading to metabolite M5 appears to be distinct. In studies involving the fungus Rhizomucor pusillus, M5 was identified as a novel metabolite. aarf.asia Its structure suggests it is produced via the decarboxylation of a carboxylic acid metabolite of losartan. aarf.asia

Furthermore, evidence from a mouse metabolic database points to a potential mammalian pathway for M5 formation. The Mouse-GEM database indicates that "Losartan-M5" can be formed directly from losartan through a reaction involving several cytochrome P450 enzymes, including Cyp2c65, Cyp2c39, Cyp2c66, Cyp2c38, Cyp3a13, and Cyp2c29. metabolicatlas.org This highlights the need for further investigation in human liver microsomes to identify the specific human CYP450 isozymes responsible for this transformation and to determine the extent to which this pathway occurs in humans.

Table 1: Enzymes Implicated in the Formation of Losartan Metabolites

| Metabolite | Implicated Enzymes (Species) | Metabolic Process | Reference(s) |

|---|---|---|---|

| EXP3174 (E3174) | CYP2C9, CYP3A4 (Human) | Oxidation | nih.gov, clinpgx.org |

| Metabolite M5 | Not specified (Fungal - R. pusillus) | Decarboxylation | aarf.asia |

| Losartan-M5 | Cyp2c65, Cyp2c39, Cyp2c66, Cyp2c38, Cyp3a13, Cyp2c29 (Mouse) | Not specified | metabolicatlas.org |

Elucidation of Environmental Degradation Pathways and Potential Ecological Impact of this compound

Pharmaceuticals and their metabolites are considered contaminants of emerging concern in the aquatic environment. researchgate.net Losartan is frequently detected in wastewater, and its removal in conventional treatment plants can be incomplete. mdpi.com Research has identified several of its transformation products in wastewater, indicating both human metabolism and environmental degradation contribute to the pool of related compounds in water systems. researchgate.net

Notably, a metabolite designated M5 has been detected in wastewater effluent, with concentrations in some samples exceeding 1000 ng/L. researchgate.netresearchgate.net The presence of this metabolite in treated wastewater highlights its potential persistence and mobility in aquatic environments. Future research is critical to understand the environmental fate of M5. Studies should focus on its biodegradability, potential for bioaccumulation, and aquatic toxicity. Elucidating its degradation pathways, whether through microbial action, photolysis, or other chemical processes, is essential for assessing its potential ecological risk and developing strategies for its removal from wastewater. mdpi.comnih.govsemanticscholar.org

Comparative Pharmacological Profiling Across Various Losartan Metabolites

To fully understand the clinical significance of M5, its pharmacological profile must be compared with that of losartan and its other major metabolites, particularly the well-characterized active metabolite EXP3174. EXP3174 is known to be at least 10-fold more potent than the parent drug, losartan, as an AT1 receptor antagonist and is largely responsible for the drug's duration of action. nih.govclinpgx.org

A comparative analysis would need to evaluate several key parameters for each metabolite.

Table 2: Proposed Comparative Pharmacological Profile

| Parameter | Losartan (Parent Drug) | EXP3174 (Active Metabolite) | Metabolite M5 (For Investigation) |

|---|---|---|---|

| Primary Target | AT1 Receptor | AT1 Receptor | AT1 Receptor, PPARγ (Predicted) |

| AT1R Affinity | Moderate | High (10-40x > Losartan) | To be determined |

| PPARγ Affinity | Low/Negligible | To be determined | Predicted to be significant |

| Effect on BP | Lowers BP | Major contributor to BP lowering | To be determined |

| Effect on Insulin Sensitivity | Potential improvement | To be determined | Potential improvement (Predicted) |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying losartan and E-3174 in biological samples, and what validation parameters ensure reliability?

- Methodology :

- HPLC with UV detection (e.g., plasma samples) requires validation for linearity (1–500 ng/mL), intra-day precision (<10% RSD), and recovery (>85%) .

- LC-MS/MS offers higher sensitivity (LOQ: 0.5 ng/mL) and specificity for simultaneous quantification of losartan and E-3174, with cross-validation against CYP2C9 genotype data .

- Critical parameters: Matrix effects assessment, stability under storage conditions (-80°C), and reproducibility across laboratories .

Q. What is the pharmacokinetic profile of E-3174, and how does it differ from losartan?

- Key Data :

| Parameter | Losartan | E-3174 |

|---|---|---|

| Half-life (hr) | 1.5–2.5 | 6–9 |

| Volume of Distribution (L) | 34.4 ± 17.9 | 10.3 ± 1.1 |

| Clearance (mL/min) | 600 (plasma) | 50 (plasma) |

| Tmax (hr) | 1 | 3–4 |

- Methodological Insight : Use non-compartmental analysis (NCA) for AUC and Cmax calculations, accounting for food effects (10% AUC reduction) and hepatic impairment (5-fold ↑ losartan exposure) .

Q. Which enzymes primarily catalyze losartan’s conversion to E-3174, and how can this be experimentally confirmed?

- Pathway : CYP2C9 is the dominant enzyme (70–80% contribution), with minor CYP3A4 involvement .

- Experimental Validation :

- In vitro : Recombinant CYP isoforms + selective inhibitors (e.g., sulfaphenazole for CYP2C9; ketoconazole for CYP3A4) .

- Genotype-phenotype correlation : Compare E-3174/losartan metabolic ratios in CYP2C9 poor vs. extensive metabolizers .

Advanced Research Questions

Q. How do CYP2C9 polymorphisms (e.g., CYP2C93) alter E-3174 pharmacokinetics, and what statistical models resolve confounding variables?

- Impact :

- CYP2C93 carriers show 30–50% lower E-3174 AUC and 2-fold ↑ losartan/E-3174 ratio vs. wild-type (CYP2C91) .

- Hepatic impairment exacerbates exposure disparities (5-fold ↑ losartan in cirrhosis) .

- Statistical Approaches :

- Use mixed-effects models to adjust for age, liver function, and comedications (e.g., CYP2C9 inhibitors) .

- Hardy-Weinberg equilibrium testing to validate genotype frequencies in cohort studies .

Q. What experimental designs address contradictions in CYP3A4 vs. CYP2C9 contributions to E-3174 formation?

- Strategies :

- Phenotype-genotype discordance analysis : Measure E-3174 levels in CYP2C9 wild-type patients on CYP3A4 inhibitors (e.g., erythromycin) .

- In vitro supersomes : Co-incubate losartan with CYP2C9 and CYP3A4 isoforms ± isoform-specific antibodies .

Q. How can inter-individual variability in E-3174 exposure be minimized in clinical trial design?

- Recommendations :

- Stratify enrollment by CYP2C9 genotype and hepatic function .

- Use population pharmacokinetics (PopPK) models to adjust for covariates (e.g., renal impairment, drug interactions) .

- Standardize sampling times (e.g., 3–4 hr post-dose for E-3174 Tmax) to reduce variability .

Q. What are the limitations of using urinary losartan/E-3174 ratios as a CYP2C9 phenotyping probe?

- Critical Issues :

- CYP3A4 activity and renal excretion rates (↓ in CKD) may skew ratios .

- Mitigation : Normalize ratios to creatinine clearance and validate against plasma metabolite data .

Contradictions and Methodological Challenges

Q. How do conflicting reports on CYP3A4’s role in losartan metabolism impact dose-adjustment guidelines?

- Resolution :

- CYP3A4 inhibition (e.g., by grapefruit juice) causes ≤10% change in E-3174 AUC, confirming CYP2C9’s dominance .

- Dose adjustments are unnecessary for CYP3A4-mediated interactions but critical in CYP2C9 poor metabolizers .

Q. Why do some studies report minimal CYP2C9 genotype effects on losartan response despite pharmacokinetic disparities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.